

# A Technical Guide to the Key Physical Properties of Substituted 1,3-Oxathioles

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## Compound of Interest

Compound Name: 1,3-Oxathiole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physical properties of substituted **1,3-oxathioles**, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The 1,3-oxathiolane ring is a key structural motif in various bioactive molecules, including important antiviral nucleoside analogues.<sup>[1]</sup> Understanding the physicochemical and spectroscopic properties of these compounds is crucial for their synthesis, characterization, and application in drug design and development.

This document summarizes key quantitative data, details common experimental protocols for their synthesis and analysis, and illustrates the typical research workflow from synthesis to structural confirmation.

## Experimental Protocols: Synthesis and Characterization

The synthesis of the **1,3-oxathiole** ring can be achieved through several methods. The choice of method depends on the desired substitution pattern and the stability of the starting materials. Below are representative protocols for the synthesis of specific **1,3-oxathiole** derivatives.

### Protocol 1: Synthesis of Benzo[d][2][3]oxathiole-2-thione

This protocol describes the synthesis from o-mercaptophenol and thiophosgene in an aqueous alkali solution.<sup>[2]</sup>

- Materials: 2-Mercaptophenol, sodium hydroxide (NaOH), thiophosgene, water, dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), silica gel, diethyl ether (Et<sub>2</sub>O), hexane.
- Procedure:
  - Dissolve 2-mercaptophenol (0.50 g, 4.0 mmol) in water (6 mL) containing sodium hydroxide (0.4 g, 10 mmol).
  - Stir the solution while adding thiophosgene (0.38 mL, 5.0 mmol).
  - Continue stirring the mixture at room temperature for 18 hours.
  - Extract the mixture with CH<sub>2</sub>Cl<sub>2</sub> (2 x 5 mL).
  - Dry the combined organic extracts and evaporate the solvent under reduced pressure.
  - Purify the residue by column chromatography on silica gel, using a 1:1 mixture of Et<sub>2</sub>O/hexane as the eluent.
  - The final product is obtained as orange-red crystals.<sup>[2]</sup>

## Protocol 2: Synthesis of 1,3-Oxathiolane Derivatives via Cyclocondensation

This approach is commonly used for synthesizing 2,5-substituted 1,3-oxathiolane intermediates, which are precursors to nucleoside analogues.<sup>[1]</sup>

- Materials: Anhydrous glyoxylate (e.g., 4-nitrobenzyl glyoxylate), mercaptoacetaldehyde diethyl acetal, toluene.
- Procedure:
  - A mixture of the anhydrous glyoxylate and mercaptoacetaldehyde diethyl acetal is refluxed in toluene.

- The cyclocondensation reaction leads to the formation of a 5-ethoxy-1,3-oxathiolane derivative.
- The reaction is monitored by thin-layer chromatography (TLC) until completion.
- Upon completion, the solvent is removed in vacuo, and the crude product is purified using silica gel chromatography.

## Quantitative Physical Property Data

The physical properties of **1,3-oxathioles** are highly dependent on the nature and position of their substituents. Intermolecular forces, molecular weight, and molecular symmetry play crucial roles in determining properties like melting and boiling points.<sup>[3][4]</sup>

**Table 1: Melting and Boiling Points of Selected 1,3-Oxathiole Derivatives**

Compound	Substituents	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
Benzo[d][2][5]oxathiole-2-thione	Benzo-fused, 2-thione	C <sub>7</sub> H <sub>4</sub> OS <sub>2</sub>	93–94 <sup>[2]</sup>	Not Reported
1,3-Oxathiolan-2-one	2-one	C <sub>3</sub> H <sub>4</sub> O <sub>2</sub> S	Not Reported	62-65 / 1 mmHg <sup>[6]</sup>

**Table 2: Spectroscopic Data (NMR and IR) for Benzo[d][2][3]oxathiole-2-thione**

Spectroscopic analysis is fundamental for the structural elucidation of newly synthesized compounds.

<sup>1</sup> H NMR (CDCl <sub>3</sub> )	Chemical Shift (ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> )	Chemical Shift (ppm)	IR (ATR)	Wavenumber (cm <sup>-1</sup> )[2]
H-4	7.412	C-2	193.9	C=S	1175
H-5	7.400	C-3a	149.9	C-O-C	1084, 1022
H-6	7.337	C-4	126.0	Aromatic C-H	741
H-7	7.403	C-5	128.0	-	-
-	-	C-6	127.3	-	-
-	-	C-7	112.2	-	-
-	-	C-7a	123.3	-	-

Note: NMR assignments are based on detailed 2D NMR experiments as reported in the literature.[2]

### Table 3: Crystallographic Data for Benzo[d][2][3]oxathiole-2-thione

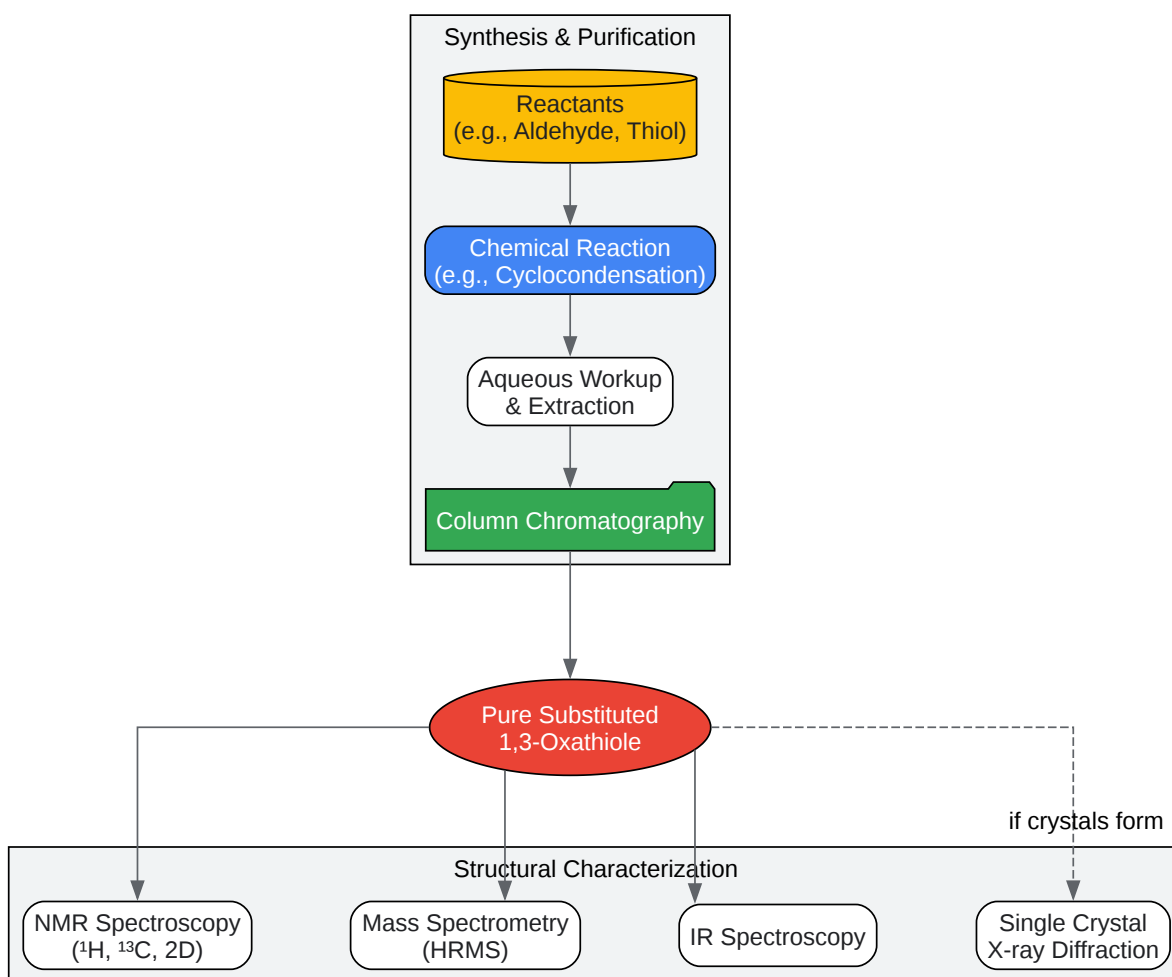
Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and crystal packing information.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	8.0163(3)
b (Å)	5.8368(2)
c (Å)	15.6517(5)
β (°)	94.678(1)
Volume (Å <sup>3</sup> )	728.85(4)
Z	4

Data sourced from the crystallographic study of Benzo[d][2][5]oxathiole-2-thione.[2]

## Logical Workflow for Synthesis and Analysis

The process of developing and characterizing a new substituted **1,3-oxathiole** follows a logical progression from synthesis to comprehensive analysis. This workflow ensures the purity and confirms the chemical structure of the target compound before further studies, such as biological activity screening.



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